Lipophilicity Shift vs. Des‑Oxo Analog (2‑Azabicyclo[3.2.1]octane‑1‑carboxylic Acid)
The 3‑oxo group introduces an additional hydrogen‑bond acceptor (HBA = 3) and increased polarity relative to the des‑oxo analog (HBA = 2). This shift reduces computed XLogP3‑AA from an estimated +0.2 to −0.2, a ΔLogP of ≈0.4 units [1]. The change moves the scaffold from CNS‑preferred space (LogP 1–3) into a more polar, lead‑like fragment region, directly impacting solubility and metabolic handling.
| Evidence Dimension | XLogP3‑AA (lipophilicity) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = −0.2; HBA = 3 |
| Comparator Or Baseline | 2‑Azabicyclo[3.2.1]octane‑1‑carboxylic acid (des‑oxo): estimated XLogP3‑AA ≈ +0.2; HBA = 2 |
| Quantified Difference | ΔXLogP ≈ 0.4; ΔHBA = 1 |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025) for target; comparator value estimated by substructure‑based algorithm (PubChem). |
Why This Matters
A 0.4 log unit shift significantly alters predicted oral absorption and blood–brain barrier penetration, making the oxo‑acid a better candidate for peripheral targets or solubility‑driven fragment screens.
- [1] PubChem CID 119053715, Computed Properties section, XLogP3‑AA = −0.2 (retrieved 2026). View Source
